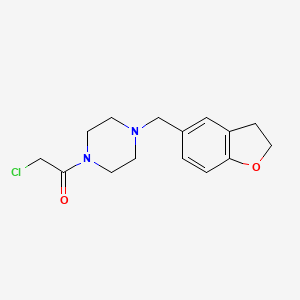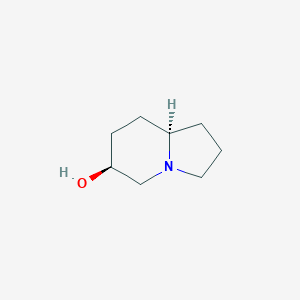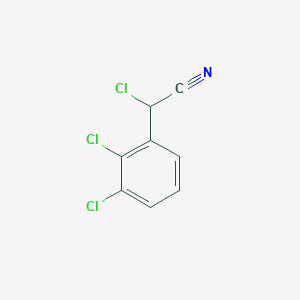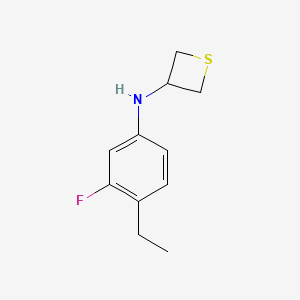
H-Dab(Boc)-OBzl.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Dab(Boc)-OBzl.HCl: is a chemical compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis and other organic synthesis processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester (OBzl) group, which provide stability and prevent unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Dab(Boc)-OBzl.HCl typically involves the protection of the amino group of 2,4-diaminobutyric acid (Dab) with a Boc group and the esterification of the carboxyl group with a benzyl group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: H-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Boc and benzyl groups can be selectively removed under acidic or hydrogenation conditions, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.
Coupling Reactions: It is commonly used in peptide coupling reactions where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Hydrogenation: Palladium on carbon (Pd/C) is used to remove the benzyl group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products: The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications.
Applications De Recherche Scientifique
Chemistry: H-Dab(Boc)-OBzl.HCl is widely used in the synthesis of peptides and other complex organic molecules. It serves as a building block in the construction of peptide chains and other biologically active compounds.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and diagnostic tools.
Medicine: this compound is used in the development of peptide therapeutics, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. The compound’s stability and reactivity make it an ideal candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical synthesis.
Mécanisme D'action
The mechanism of action of H-Dab(Boc)-OBzl.HCl involves the selective protection and deprotection of amino and carboxyl groups. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.
Molecular Targets and Pathways: The compound primarily targets amino and carboxyl groups in peptides and proteins. It is involved in pathways related to peptide synthesis and modification, which are essential for the development of peptide-based drugs and other biologically active molecules.
Comparaison Avec Des Composés Similaires
H-Dab(Boc)-OH: Similar to H-Dab(Boc)-OBzl.HCl but lacks the benzyl ester group.
H-Dab(Boc)-OMe: Contains a methoxy group instead of a benzyl group.
H-Dab(Boc)-OEt: Contains an ethoxy group instead of a benzyl group.
Uniqueness: this compound is unique due to the presence of both Boc and benzyl protecting groups, which provide enhanced stability and selectivity in peptide synthesis. The benzyl ester group offers additional protection to the carboxyl group, making it suitable for complex synthetic processes.
Propriétés
Formule moléculaire |
C16H25ClN2O4 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
benzyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 |
Clé InChI |
LXUBPLRBFFOHOR-ZOWNYOTGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)

![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)

![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)



![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
